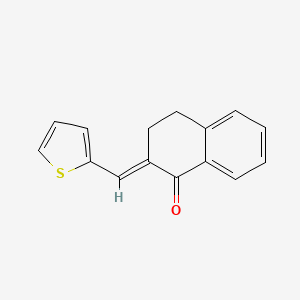
2-(2-Thienylidene)-1-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienylidene)-1-tetralone is a heterocyclic compound that features a thienylidene group attached to a tetralone core
Preparation Methods
The synthesis of 2-(2-Thienylidene)-1-tetralone can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with 1-tetralone in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Chemical Reactions Analysis
2-(2-Thienylidene)-1-tetralone undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Thienylidene)-1-tetralone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Thienylidene)-1-tetralone involves its interaction with various molecular targets. For instance, its antiproliferative effects are attributed to the inhibition of specific enzymes and signaling pathways involved in cell division . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
2-(2-Thienylidene)-1-tetralone can be compared with other thienylidene derivatives such as:
[N′-(2-thienylidene)]benzhydrazide: Similar in structure but differs in its photochemical properties and hydrogen bonding interactions.
(2-Thienylidene)3,4-methylenedioxybenzoylhydrazine: Exhibits different biological activities, including effects on muscle fibers.
Bis(3-thiono-2-thienylidene)-dimethylamine: Known for its unique sulfur-containing structure and reactivity.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
54752-27-1 |
|---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2 |
InChI Key |
YQJIGFWRZFDEDU-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















